Cas no 1019100-76-5 ((2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one)
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one
- (E)-3-phenyl-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
- 1019100-76-5
- AKOS024638523
- F2318-0067
- (E)-1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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- Inchi: 1S/C20H20N6O/c27-20(10-7-17-5-2-1-3-6-17)25-15-13-24(14-16-25)18-8-9-19(23-22-18)26-12-4-11-21-26/h1-12H,13-16H2/b10-7+
- InChI Key: CNEAKCLKNFDVAJ-JXMROGBWSA-N
- SMILES: O=C(/C=C/C1C=CC=CC=1)N1CCN(C2=CC=C(N3C=CC=N3)N=N2)CC1
Computed Properties
- Exact Mass: 360.16985928g/mol
- Monoisotopic Mass: 360.16985928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.2Ų
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2318-0067-2μmol |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F2318-0067-5μmol |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 5μmol |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F2318-0067-10μmol |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 10μmol |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F2318-0067-20μmol |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 20μmol |
$79.0 | 2023-09-05 | ||
| Life Chemicals | F2318-0067-1mg |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 1mg |
$54.0 | 2023-09-05 | ||
| Life Chemicals | F2318-0067-2mg |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F2318-0067-3mg |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F2318-0067-4mg |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 4mg |
$66.0 | 2023-09-05 | ||
| Life Chemicals | F2318-0067-5mg |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 5mg |
$69.0 | 2023-09-05 | ||
| Life Chemicals | F2318-0067-10mg |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one |
1019100-76-5 | 10mg |
$79.0 | 2023-09-05 |
(2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one
The Compound CAS No. 1019100-76-5: (2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one
The compound with CAS No. 1019100-76-5, known as (2E)-3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a pyridazine ring fused with a pyrazole moiety, and a piperazine group connected via an α,β-unaturated ketone system. The combination of these structural elements contributes to its potential as a drug candidate for various therapeutic applications.
Recent studies have highlighted the biological activity of this compound, particularly its ability to modulate key cellular pathways involved in diseases such as cancer and neurodegenerative disorders. The pyridazine ring is known for its electron-deficient nature, which enhances its ability to interact with biological targets such as kinases and other enzymes. Additionally, the pyrazole group adds further functional diversity, potentially enhancing the molecule's stability and bioavailability.
The piperazine group in the molecule plays a critical role in improving the pharmacokinetic properties of the compound. Piperazine is a common structural motif in drug design due to its ability to enhance solubility and permeability, which are essential for effective drug delivery. The α,β-unaturated ketone system further contributes to the molecule's stability and reactivity, making it a promising candidate for further preclinical studies.
One of the most recent breakthroughs involving this compound is its demonstrated ability to inhibit specific protein kinases involved in cancer cell proliferation. Researchers have found that (2E)-3-phenyl... exhibits selective inhibition of these kinases, leading to significant antiproliferative effects in vitro. This finding has opened new avenues for its potential application in oncology.
In addition to its therapeutic potential, this compound has also been studied for its metabolism and toxicity profiles. Initial findings suggest that the molecule undergoes efficient metabolic pathways with minimal toxicity in preclinical models. These results are encouraging for advancing the compound into clinical trials.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques such as Suzuki coupling and Stille cross-coupling reactions. These methods ensure high yields and purity, which are critical for maintaining the integrity of the molecule during biological testing.
Furthermore, computational studies have been conducted to explore the molecular interactions of this compound with various biological targets. These studies have provided valuable insights into its binding modes and selectivity profiles, which are crucial for optimizing its therapeutic potential.
In conclusion, the compound with CAS No. 1019100765 represents a significant advancement in medicinal chemistry due to its unique structure and promising biological activity. As research continues to uncover its full potential, it holds great promise for becoming a valuable tool in the fight against various diseases.
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